C–I Bond Energy Enables Milder Cross-Coupling
The carbon–iodine bond in 2-amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanoic acid exhibits a bond dissociation energy of approximately 228 kJ/mol (averaged C–I value [1]), which is 62 kJ/mol lower than the C–Br bond (~290 kJ/mol) and 118 kJ/mol lower than the C–Cl bond (~346 kJ/mol) present in the corresponding 4-bromo (CAS 1248601-93-5) and 4-chloro (CAS 1248982-10-6) analogs. The established reactivity order for oxidative addition in Pd⁰-mediated cross-coupling is Ar–I ≫ Ar–Br > Ar–OTf ≫ Ar–Cl [2], directly predicting that the 4-iodo compound will undergo Suzuki and Sonogashira couplings at lower temperatures and/or catalyst loadings than its bromo or chloro counterparts. This bond energy differential is a direct quantitative measure of synthetic accessibility.
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE, kJ/mol) |
|---|---|
| Target Compound Data | C–I BDE ~228 kJ/mol (averaged); 228.7±8.1 kJ/mol in 2-iodoethanol system |
| Comparator Or Baseline | C–Br BDE ~290 kJ/mol (averaged); 305.0±8.0 kJ/mol for 4-bromo analog; C–Cl BDE ~346 kJ/mol (averaged); 359.9±8.0 kJ/mol for 4-chloro analog |
| Quantified Difference | ΔBDE (I vs. Br) ≈ 62 kJ/mol lower; ΔBDE (I vs. Cl) ≈ 118 kJ/mol lower |
| Conditions | Gas-phase thermochemical values; 2-haloethanol reference system for experimental DH° |
Why This Matters
Lower bond dissociation energy translates directly to milder, faster, and higher-yielding cross-coupling reactions, reducing both synthetic cost and side-product formation in medicinal chemistry library construction.
- [1] ISSER.edu.kh. Bond energies of C-Hal bonds. Averaged C–I 228, C–Br 290, C–Cl 346 kJ/mol. View Source
- [2] Yumpu.com. Reactivity order: ArI >> ArBr > ArOTf >> ArCl. Literature references [39c,40]. View Source
